Pyridine, 4-(1-ethoxyethenyl)- is a heterocyclic organic compound classified as a pyridine derivative. With the molecular formula and a molecular weight of 149.19 g/mol, it is recognized for its structural similarity to benzene, featuring a nitrogen atom in its aromatic ring. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine.
Pyridine derivatives are widely studied due to their diverse applications. Pyridine, 4-(1-ethoxyethenyl)- is sourced from chemical suppliers and is classified under the category of organic compounds known as heterocycles. The compound's CAS number is 62369-33-9, and it is often utilized in research settings for its unique chemical properties.
The synthesis of Pyridine, 4-(1-ethoxyethenyl)- can be approached through several methods:
The Hantzsch synthesis typically requires specific conditions such as controlled temperature and solvent choice (often ethanol). The reaction proceeds through cyclo-condensation, followed by oxidation steps to achieve the desired pyridine structure .
The molecular structure of Pyridine, 4-(1-ethoxyethenyl)- can be represented by its canonical SMILES notation: CCOC(=C)C1=CC=NC=C1
. The InChI key is GJRFXWVUMMTZNY-UHFFFAOYSA-N. The compound features a pyridine ring substituted with an ethoxyethenyl group at the fourth position.
Property | Value |
---|---|
CAS Number | 62369-33-9 |
Molecular Formula | C9H11NO |
Molecular Weight | 149.19 g/mol |
IUPAC Name | 4-(1-ethoxyethenyl)pyridine |
InChI | InChI=1S/C9H11NO/c1-3-11-8(2)9-4-6-10-7-5-9/h4-7H,2-3H2,1H3 |
Pyridine, 4-(1-ethoxyethenyl)- participates in several types of chemical reactions:
The reactions yield various products:
Pyridine, 4-(1-ethoxyethenyl)- exhibits several noteworthy physical and chemical properties:
The compound has been characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Pyridine, 4-(1-ethoxyethenyl)- has diverse applications across various scientific domains:
CAS No.: 26532-22-9
CAS No.: 802855-66-9
CAS No.: 23745-82-6
CAS No.:
CAS No.: 93962-62-0